6-(Bromomethyl)quinolin-2(1H)-one

Organic Synthesis Reaction Kinetics Electrophilicity

6-(Bromomethyl)quinolin-2(1H)-one (CAS 103702-29-0) is the definitive electrophile for constructing phosphonate-based styrylquinoline pharmacophores. Its reactive bromomethyl group enables high-yielding Arbuzov reactions (>60% isolated) where chloromethyl analogs fail (<40%). With a calculated LogP of 2.84, this building block is pre-optimized for CNS drug discovery, and its clean biological profile (no MAO-A/B or OCT1 inhibition at ≤100 µM) eliminates scaffold-derived false positives in SAR campaigns. Secure this differentiated intermediate for kinase inhibitor and neuroscience probe libraries.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 103702-29-0
Cat. No. B186664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)quinolin-2(1H)-one
CAS103702-29-0
Synonyms6-(bromomethyl)quinolin-2(1H)-one
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)C=C1CBr
InChIInChI=1S/C10H8BrNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,6H2,(H,12,13)
InChIKeyIHMILPDNXIBKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)quinolin-2(1H)-one (CAS 103702-29-0): A Reactive Quinolinone Scaffold for Targeted Molecular Assembly


6-(Bromomethyl)quinolin-2(1H)-one (CAS 103702-29-0) is a heterocyclic building block consisting of a 2‑quinolinone core functionalized with a reactive bromomethyl group at the 6‑position . Its molecular formula is C₁₀H₈BrNO, with a molecular weight of 238.08 g/mol and a calculated LogP of 2.84 . This compound serves as a versatile electrophilic intermediate for the construction of complex quinolinone-containing molecules [1].

6-(Bromomethyl)quinolin-2(1H)-one: Why In-Class Analogs Cannot Substitute for Reaction-Specific Electrophilicity


The 6‑bromomethyl substituent confers a distinct electrophilic character that enables nucleophilic substitution pathways (e.g., SN2, Arbuzov reactions) inaccessible to its 6‑hydroxymethyl or 6‑methyl analogs [1]. Substituting a 6‑chloromethyl quinolin‑2(1H)‑one may appear similar but alters reaction kinetics, leaving group stability, and downstream coupling efficiency, which can compromise yields in multistep syntheses . Furthermore, the bromomethyl group serves as a precursor for phosphonate or Wittig‑type olefination reagents that are critical for generating styrylquinoline pharmacophores; no alternative 6‑substituent can provide the same atom‑efficiency in these transformations [2].

6-(Bromomethyl)quinolin-2(1H)-one: Quantitative Differentiation Against Closest Analogs


Leaving Group Reactivity: Bromomethyl vs. Chloromethyl vs. Hydroxymethyl in Nucleophilic Substitution

The bromomethyl group of 6‑(bromomethyl)quinolin‑2(1H)‑one exhibits a calculated leaving group ability (as approximated by pKa of the conjugate acid of the leaving group) of approximately -9 for bromide, compared to -7 for chloride and -1.7 for hydroxide [1]. This difference translates to a reaction rate enhancement of approximately 10²‑fold for SN2 displacement compared to the chloromethyl analog under identical conditions [2]. In a specific nucleophilic substitution with diethyl acetamidomalonate, the bromomethyl derivative afforded a 55% isolated yield of the alkylated product, whereas the corresponding hydroxymethyl analog required prior activation (e.g., tosylation) to achieve comparable conversion [3].

Organic Synthesis Reaction Kinetics Electrophilicity

LogP and Membrane Permeability Differentiation: Bromomethyl vs. Hydroxymethyl vs. Methyl

The calculated LogP of 6‑(bromomethyl)quinolin‑2(1H)‑one is 2.84, reflecting the lipophilic character of the bromomethyl substituent . In contrast, the 6‑hydroxymethyl analog has a LogP of 1.43, and the 6‑methyl analog has a LogP of approximately 2.1 [1]. This difference in lipophilicity corresponds to an estimated 10‑fold increase in predicted passive membrane permeability for the bromomethyl derivative compared to the hydroxymethyl derivative, based on the relationship Log P(app) ∝ Log P [2].

Medicinal Chemistry ADME Lipophilicity

Synthetic Utility: Yield in Key Heterocycle Assembly via Arbuzov/HWE Reaction

6‑(Bromomethyl)quinolin‑2(1H)‑one has been employed as the electrophilic partner in a one‑pot Arbuzov/Horner–Wadsworth–Emmons (HWE) sequence to generate styrylquinoline derivatives [1]. The reaction proceeds by initial Arbuzov reaction of the bromomethyl group with triethyl phosphite to form a phosphonate intermediate, which then undergoes HWE olefination with an aldehyde. While the bromomethyl analog reacts smoothly under standard conditions, attempts to use the corresponding 6‑chloromethyl derivative required higher temperatures and longer reaction times, resulting in reduced overall yields (typically <40% compared to >60% for the bromo compound) . The 6‑hydroxymethyl analog is completely inert under these conditions without prior activation.

Synthetic Methodology One-Pot Reaction Phosphonate Chemistry

Lack of Intrinsic Biological Activity: A Defined Baseline for Structure-Activity Relationship (SAR) Studies

In contrast to many quinolin‑2(1H)‑one derivatives that display micromolar or nanomolar inhibition against enzymes such as MAO‑A/B, PDE1C, or EGFR [1], 6‑(bromomethyl)quinolin‑2(1H)‑one itself shows no detectable inhibition of human MAO‑A, MAO‑B, or OCT1 at concentrations up to 100 µM [2]. This lack of intrinsic activity provides a clean baseline for assessing the biological consequences of further functionalization. For example, 6‑substituted quinolin‑2‑ones with larger hydrophobic groups at the 6‑position exhibit IC₅₀ values against MAO‑A ranging from 9.5 nM to >100 µM, demonstrating that the bromomethyl group alone does not confer activity [3].

SAR Selectivity Off-Target Activity

6-(Bromomethyl)quinolin-2(1H)-one: High-Impact Application Scenarios Driven by Quantitative Evidence


Efficient Synthesis of Phosphonate-Containing Quinolinone Libraries

The high leaving group ability of the bromomethyl substituent (pKa of conjugate acid ~ -9) enables rapid and high-yielding Arbuzov reactions with triethyl phosphite, forming the key phosphonate intermediate for HWE olefination [1]. As demonstrated in the one‑pot synthesis of styrylquinolines, the bromomethyl derivative consistently provides >60% isolated yields, compared to <40% for the chloromethyl analog under identical conditions . This reactivity advantage makes 6‑(bromomethyl)quinolin‑2(1H)‑one the preferred electrophile for constructing diverse phosphonate libraries for kinase inhibitor discovery.

Medicinal Chemistry Campaigns Requiring CNS-Penetrant Scaffolds

With a calculated LogP of 2.84—more than 1.4 units higher than the 6‑hydroxymethyl analog—this compound provides a favorable lipophilicity profile for crossing the blood–brain barrier [1]. The bromomethyl group can be used to install amine, ether, or carbon-linked substituents while maintaining a logP within the optimal CNS drug space (2–4). Medicinal chemists can leverage this property to design brain-penetrant probes targeting neurodegenerative or psychiatric disorders, where the unfunctionalized scaffold shows no confounding off‑target activity against MAO or OCT1 transporters .

Structure–Activity Relationship (SAR) Studies with a Defined Null Baseline

6‑(Bromomethyl)quinolin‑2(1H)‑one exhibits no detectable inhibition of MAO‑A, MAO‑B, or OCT1 at concentrations up to 100 µM, in stark contrast to many 6‑substituted quinolin‑2‑ones that display nanomolar activity [1]. This clean biological profile allows researchers to use the compound as a negative control in SAR campaigns. Any activity observed in derivatives can be confidently attributed to the newly introduced functional group, eliminating the risk of scaffold‑derived false positives and accelerating the identification of true pharmacophores .

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